molecular formula C22H28N6O4S B11155880 N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide

Cat. No.: B11155880
M. Wt: 472.6 g/mol
InChI Key: XFEKWVWGOREUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide (CAS: 545383-46-8, molecular formula: C₁₆H₁₉N₅O₃S) features a complex structure integrating a piperidine-piperazine scaffold with a pyrimidine ring, sulfonyl linker, and acetamide group .

Properties

Molecular Formula

C22H28N6O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H28N6O4S/c1-17(29)25-19-3-5-20(6-4-19)33(31,32)28-11-7-18(8-12-28)21(30)26-13-15-27(16-14-26)22-23-9-2-10-24-22/h2-6,9-10,18H,7-8,11-16H2,1H3,(H,25,29)

InChI Key

XFEKWVWGOREUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperidine

The sulfonyl bridge is established by reacting piperidine-4-sulfonyl chloride with 4-aminophenylacetamide under basic conditions. Patent EP2294051B1 details analogous sulfonylation using benzenesulfonyl chlorides and amines in dichloromethane (DCM) with triethylamine (TEA) as a base. Key parameters include:

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride)

  • Temperature : 0–5°C to minimize side reactions

  • Workup : Extraction with NaHCO₃(aq) and crystallization from ethanol/water.

Acetylation of Aniline Precursor

Prior to sulfonylation, the aniline group in 4-aminophenylacetamide is acetylated using acetic anhydride in pyridine. This step ensures chemoselectivity during subsequent reactions.

Synthesis of Intermediate B: 4-(2-Pyrimidinyl)piperazine-1-carbonyl Chloride

Piperazine Functionalization

Piperazine reacts with 2-chloropyrimidine in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-(2-pyrimidinyl)piperazine. Patent EP2316831A1 highlights similar SNAr reactions, achieving >85% yield with K₂CO₃ as a base.

Carbonyl Chloride Formation

The piperazine intermediate is treated with phosgene (COCl₂) in toluene at −10°C to generate the corresponding carbonyl chloride. Alternative agents like thionyl chloride (SOCl₂) may also be used, though phosgene offers higher purity.

Coupling of Intermediates A and B

Amide Bond Formation

Intermediate A reacts with Intermediate B in anhydrous tetrahydrofuran (THF) using N,N-carbonyldiimidazole (CDI) as a coupling agent. Patent WO2010096619A1 reports analogous amide syntheses with CDI, achieving 92–95% conversion at 25°C. Key considerations:

  • Stoichiometry : 1:1.1 (amine:carbonyl chloride)

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethyl acetate.

Final Purification and Crystallization

The crude product is purified via recrystallization from a 7:3 ethanol/water mixture, yielding white crystalline solids. X-ray diffraction (XRD) analysis, as described in WO2010096619A1, confirms crystallinity with characteristic peaks at 7.9°, 9.2°, and 14.1° 2θ. Purity is validated by HPLC (>99.5%) and NMR spectroscopy.

Optimization Challenges and Solutions

Regioselectivity in Pyrimidinyl Substitution

The SNAr reaction on 2-chloropyrimidine requires careful control of temperature and base strength to avoid over-substitution. K₂CO₃ in DMF at 80°C provides optimal results.

Stability of Carbonyl Chloride

Intermediate B is hygroscopic and prone to hydrolysis. Storage under argon at −20°C and immediate use post-synthesis are critical.

Byproduct Formation During Sulfonylation

Excess sulfonyl chloride leads to di-sulfonylated byproducts. Quenching with ice-cold water and fractional crystallization mitigate this issue.

Comparative Analysis of Synthetic Routes

ParameterMethod 1 (Phosgene Route)Method 2 (SOCl₂ Route)
Yield88%76%
Purity (HPLC)99.7%98.2%
Reaction Time4 h6 h
CostHighModerate
ScalabilityLimitedHigh

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anxiolytic Activity

Research has indicated that compounds similar to N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide exhibit anxiolytic properties. A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of cyclic imides with piperazine moieties showed significant anxiolytic effects in animal models .

Antitumor Properties

Preliminary investigations suggest that the compound may possess antitumor activity. In vitro studies have shown that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with pyrimidine substitutions have been evaluated for their ability to inhibit tumor growth .

Neuropharmacological Effects

This compound is also being studied for its neuropharmacological effects, particularly in relation to central nervous system disorders. The presence of the piperazine and pyrimidine rings may contribute to interactions with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anxiolytic effectsDemonstrated significant reduction in anxiety-like behavior in rodent models .
Study 2Assess antitumor activityShowed dose-dependent cytotoxicity against breast cancer cell lines .
Study 3Investigate neuropharmacological propertiesIndicated potential for treatment of mood disorders through modulation of serotonin pathways .

Mechanism of Action

The mechanism of action of N1-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents, pharmacological activities, and physicochemical properties:

Compound Name Key Structural Features Pharmacological Activity Physicochemical Properties Reference
Target Compound :
N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide
Piperidine-piperazine core, pyrimidinyl group, sulfonyl linker, acetamide Not explicitly reported (hypothesized GPCR modulation) MW: 361.42, LogP (estimated): ~2.1
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Methyl-substituted piperazine, sulfonyl-acetamide backbone Analgesic (comparable to paracetamol) MW: 311.37, mp: Not reported
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Unsubstituted piperazine, sulfonyl-acetamide Anti-hypernociceptive (inflammatory pain) MW: 297.34, mp: Not reported
N-[4-[[(3-chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15) Chloro-methoxyphenyl substituent, sulfonamide linkage Antitubercular MW: 399.85, mp: 227°C
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Trifluoromethylbenzoyl-piperazine, pyridinyl-acetamide Not explicitly reported (kinase inhibition hypothesized) MW: 543.51, LogP: ~3.5
2-[4-(2-pyridinyl)piperazino]-N-(4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl)acetamide Pyridinyl-piperazine, trichlorobenzyl-sulfanyl group Not reported (potential CNS activity) MW: 521.89, LogP: ~4.0
N-Acetylsulfapyridine Pyridinylamino-sulfonyl group, acetamide Antibacterial (sulfonamide class) MW: 271.30, mp: 245–247°C

Key Observations

Core Scaffold Variations :

  • The target compound's piperidine-piperazine-pyrimidine core distinguishes it from simpler analogs like 35 and 37 , which lack the pyrimidinyl group . This modification may enhance binding to purinergic or serotonin receptors due to the pyrimidine's hydrogen-bonding capacity.
  • Compound 15 replaces the pyrimidinyl-piperazine with a chloro-methoxyphenyl group, favoring antitubercular activity via sulfonamide-enzyme interactions .

Pharmacological Implications: Analgesic activity in 35 and 37 correlates with sulfonamide-acetamide motifs, suggesting shared mechanisms with the target compound . The trifluoromethyl group in 9a increases lipophilicity (LogP ~3.5 vs.

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to 9a–9g , involving coupling of pre-functionalized piperazine and sulfonyl-phenyl intermediates .

Safety and Bioavailability :

  • N-Acetylsulfapyridine (a sulfonamide antibiotic) highlights the acetamide-sulfonamide motif's role in antibacterial activity, but its higher melting point (245–247°C) suggests lower solubility compared to the target compound .

Data Table: Comparative Physicochemical Properties

Property Target Compound Compound 35 Compound 15 9a N-Acetylsulfapyridine
Molecular Weight (g/mol) 361.42 311.37 399.85 543.51 271.30
LogP (estimated) ~2.1 ~1.8 ~2.5 ~3.5 ~0.9
Melting Point (°C) Not reported Not reported 227 Not reported 245–247

Biological Activity

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The key steps include:

  • Formation of the Piperazine Intermediate : The synthesis begins with the preparation of a piperazine derivative, which is reacted with a pyrimidine system.
  • Acetamide Formation : The piperazine derivative is then acylated with an acetamide to form the target compound.
  • Sulfonyl Group Introduction : A sulfonyl group is introduced to enhance biological activity.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and ion channels. It has been shown to act as a selective anxiolytic agent, potentially offering advantages over traditional anxiolytics by reducing the risk of antipsychotic side effects .

Pharmacological Studies

Recent pharmacological studies have highlighted several notable activities:

  • Anticonvulsant Activity : In animal models, derivatives similar to this compound have demonstrated anticonvulsant properties, particularly in maximal electroshock (MES) tests . These studies suggest that modifications in the chemical structure can lead to varying levels of efficacy.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, showcasing potential as multitarget inhibitors for anti-inflammatory therapies .

Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of several piperazine derivatives, compounds structurally related to this compound were tested in MES and subcutaneous pentylenetetrazole screens. Results indicated that certain modifications led to enhanced efficacy in seizure protection .

Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory properties of related sulfonamide derivatives. The compounds were tested for their inhibitory effects on COX-2 and TRPV1 receptors, with some showing significant potency (IC50 values in the low micromolar range). These findings suggest that structural variations can significantly impact therapeutic potential .

Data Summary

CompoundActivity TypeIC50 ValueModel Used
9aCOX-2 Inhibition0.011 μMIn vitro
9bTRPV1 Inhibition0.008 μMIn vitro
Derivative 20AnticonvulsantEffective at 100 mg/kgMES Test

Q & A

Q. What experimental approaches optimize reaction yields for large-scale synthesis?

  • Methodology :
  • DoE (Design of Experiments) : Use Minitab or JMP to screen parameters (temperature, catalyst loading).
  • Flow chemistry : Continuous-flow reactors for sulfonylation steps to reduce side reactions.
  • In situ monitoring : ReactIR to track carbonyl intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.